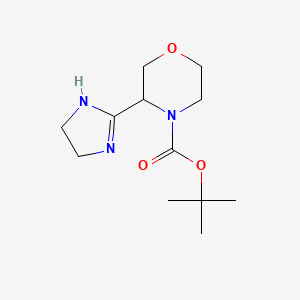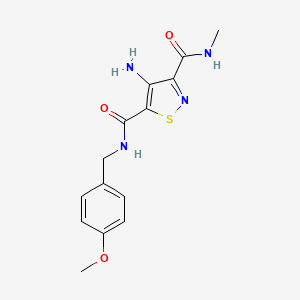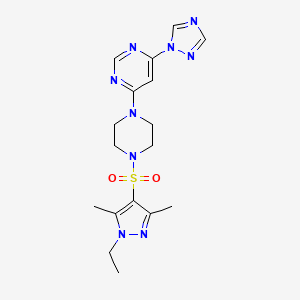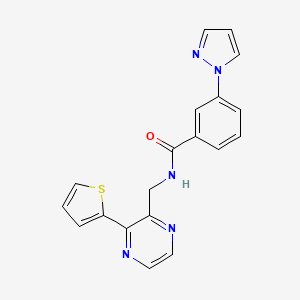![molecular formula C15H18N4OS B2588376 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide CAS No. 1496667-10-7](/img/structure/B2588376.png)
4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
Antimicrobial and Antifungal Properties
Research on similar compounds has shown potential antimicrobial and antifungal properties. For instance, compounds exhibiting moderate antibacterial properties against gram-positive bacteria, such as bacilli, staphylococci, and streptococci, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis strains, have been reported. These compounds, while showing no inhibition of gram-negative Escherichia coli up to a certain concentration, have exhibited synergistic inhibitory activity against S. aureus when tested in combination with other agents. Additionally, antifungal properties against Saccharomyces cerevisiae, Cryptococcus neoformans, and several dermatophytes were observed in specific compounds, suggesting a potential area of research for 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide (Zani et al., 2009).
Herbicide Resistance
Research into triazolopyrimidine sulfanilides, which share a structural motif with the compound , has led to the identification of spontaneous mutants in tobacco and cotton resistant to these herbicides. The research on these mutants and their resistance mechanisms, particularly focusing on acetolactate synthase (ALS), provides insights into how similar compounds, including this compound, could be tailored for improved herbicidal activity or resistance management in crops (Subramanian et al., 1990).
Supramolecular Organization via Hydrogen Bonding
Studies on trimethoprim sulfonate salts have revealed interesting aspects of supramolecular organization through hydrogen bonding, which could be relevant for understanding the behavior and potential applications of this compound in crystalline and solid-state forms. This knowledge is useful for designing new materials with specific physical or chemical properties (Raj et al., 2003).
Catalytic and DNA Binding Activities
Research has also explored the synthesis and characterization of new Schiff base ligands and their complexes, which demonstrate catalytic, DNA binding, and antibacterial activities. These findings provide a basis for investigating the catalytic properties and biological interactions of this compound, potentially leading to applications in medicinal chemistry and materials science (El‐Gammal et al., 2021).
Optical and Photodynamic Properties
Investigations into the optical properties and in vitro photodynamic activity of novel compounds, including sulfanyl porphyrazines, for potential use in photodynamic therapy (PDT) against cancer, have shown promising results. This research avenue suggests that this compound could be explored for its optical properties and efficacy as a photosensitizer in PDT, offering a potential application in cancer treatment (Piskorz et al., 2017).
特性
IUPAC Name |
4-[(4,5,6-trimethylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-9-10(2)17-15(18-11(9)3)21-8-12-4-6-13(7-5-12)14(20)19-16/h4-7H,8,16H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTETUPOYQYNGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C)SCC2=CC=C(C=C2)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2588297.png)
![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B2588299.png)


![Ethyl 4-({[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2588306.png)
![Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2588308.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2588309.png)

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2588312.png)


![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2588315.png)
![(5-chlorothiophen-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2588316.png)